Comparative CLogP Values Among Bromophenyl-Pyrrole Regioisomers
Predicted lipophilicity differentiates the three bromophenyl-pyrrole regioisomers. The C3-substituted derivative (target) shows a CLogP of 3.44, identical to the C2-isomer but notably higher than the N-aryl isomer, which has a CLogP of 3.33 . This ~0.11 log unit difference indicates that the N-aryl isomer is slightly more polar, which may influence solubility and membrane permeability in biological assays.
| Evidence Dimension | Calculated LogP (CLogP) |
|---|---|
| Target Compound Data | 3.44 |
| Comparator Or Baseline | 1-(4-Bromophenyl)-1H-pyrrole (CLogP = 3.33); 2-(4-Bromophenyl)-1H-pyrrole (CLogP = 3.44) |
| Quantified Difference | +0.11 log units vs N-aryl isomer; 0.00 vs C2-isomer |
| Conditions | Predicted via ChemAxon/ALogP algorithm from vendor datasheets |
Why This Matters
For medicinal chemistry programs, differences in predicted LogP can guide the selection of building blocks with optimal lipophilicity for target engagement and drug-likeness.
